2-(4-phenylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would have a high degree of aromaticity due to the multiple ring structures, which could impact its chemical behavior .Chemical Reactions Analysis
The compound’s reactivity would depend on the specific conditions and reagents used. The presence of the acetamide group could make it a target for reactions with nucleophiles, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .Applications De Recherche Scientifique
- Researchers have investigated the anti-tumor properties of this compound. Specifically, one derivative, 22i , exhibited excellent anti-tumor activity against cancer cell lines (A549, MCF-7, and HeLa) with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it demonstrated superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
- The synthesis and evaluation of derivatives related to this compound have been explored for their potential as anti-diabetic drugs. Specifically, a family of 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-c]quinazolines was developed and assessed for inhibitory potential against dipeptidyl peptidase-4 (DPP-4), an enzyme associated with diabetes .
- Researchers have modified the triazolophthalazine ring system of a related compound (L-45) to enhance its potency as a PCAF bromodomain inhibitor. This approach aims to target PCAF (p300/CBP-associated factor) for cancer treatment .
- A one-pot synthesis method has been developed to create substituted [1,2,4]triazolo[4,3-a]pyridines from readily available starting materials. This efficient and atom-economic process provides access to these heterocyclic compounds .
- The compound’s interaction with c-Met kinase has been investigated. Its potent inhibition of c-Met kinase suggests potential therapeutic applications in cancer treatment .
Anti-Tumor Activity
Diabetes Treatment
Bioisosterism and Cancer Treatment
Synthetic Access to [1,2,4]Triazolo[4,3-a]pyridines
Kinase Inhibition Studies
Cell Cycle and Apoptosis Studies
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to interact withc-Met kinase , a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing .
Mode of Action
It’s known that similar compounds can bind to their target proteins, such as c-met kinase, throughhydrogen bonds and π–π interactions . This binding can inhibit the activity of the target protein, leading to changes in cellular processes .
Biochemical Pathways
Inhibition of c-met kinase can affect various cellular processes, including cell growth and differentiation, which are crucial in many physiological and pathological processes .
Pharmacokinetics
The compound’s stability at room temperature suggests it may have good bioavailability .
Result of Action
Similar compounds have shownanti-tumor activity against various cancer cell lines , suggesting that this compound may also have potential anti-cancer effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s thermostability can affect its efficacy and stability . This compound and its analogs have been found to exhibit superior thermostability , which could enhance its efficacy and stability under various environmental conditions.
Propriétés
IUPAC Name |
2-(4-phenylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O/c31-25(16-18-6-8-20(9-7-18)19-4-2-1-3-5-19)27-22-12-10-21(11-13-22)23-14-15-24-28-26-17-30(24)29-23/h1-15,17H,16H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONUUEMIGAXWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.